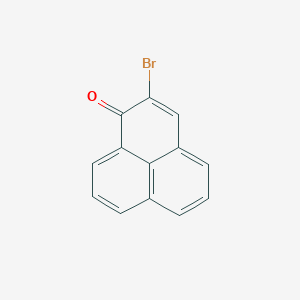

2-Bromo-1h-phenalen-1-one

Description

Structure

3D Structure

Properties

CAS No. |

3352-83-8 |

|---|---|

Molecular Formula |

C13H7BrO |

Molecular Weight |

259.10 g/mol |

IUPAC Name |

2-bromophenalen-1-one |

InChI |

InChI=1S/C13H7BrO/c14-11-7-9-5-1-3-8-4-2-6-10(12(8)9)13(11)15/h1-7H |

InChI Key |

ZGECPZHXUNAVFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C(C(=O)C3=CC=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-Bromo-1H-phenalen-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the proposed synthesis of 2-Bromo-1H-phenalen-1-one, a halogenated derivative of the polycyclic aromatic hydrocarbon 1H-phenalen-1-one. Due to the limited availability of a direct, established synthetic protocol in the current body of scientific literature, this document outlines a plausible and chemically sound route based on the principles of electrophilic aromatic substitution and α-bromination of ketones. The proposed primary route involves the direct bromination of 1H-phenalen-1-one using N-bromosuccinimide (NBS). This guide provides a comprehensive, step-by-step experimental protocol, a summary of expected quantitative data, and detailed visualizations of the synthetic pathway to aid researchers in the preparation of this compound for further study and application in drug development and materials science.

Introduction

1H-Phenalen-1-one, also known as perinaphthenone, is a polycyclic aromatic ketone that has garnered significant interest due to its unique photophysical properties and its presence as a core structural motif in various natural products. The introduction of a bromine atom at the C-2 position of the phenalenone scaffold is anticipated to modulate its electronic properties, thereby influencing its reactivity and potential applications as a building block in the synthesis of more complex molecules, including novel therapeutic agents and functional materials. This guide proposes a practical synthetic approach to this compound, addressing the current gap in available literature.

Proposed Synthesis Route: Direct Bromination of 1H-Phenalen-1-one

The principal proposed pathway for the synthesis of this compound is the direct electrophilic bromination of the readily available starting material, 1H-phenalen-1-one. The C-2 position is adjacent to the carbonyl group, making it susceptible to electrophilic attack, particularly under conditions that favor enolization. N-bromosuccinimide (NBS) is a widely used reagent for the selective bromination of positions alpha to carbonyl groups and for the bromination of electron-rich aromatic rings.

The proposed reaction scheme is as follows:

Figure 1: Proposed synthesis of this compound.

Experimental Protocol

This protocol is a proposed method and may require optimization.

Materials:

-

1H-Phenalen-1-one (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalyst)

-

Carbon tetrachloride (CCl₄) (solvent)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluents)

Procedure:

-

To a solution of 1H-phenalen-1-one (1.0 eq) in carbon tetrachloride (20 mL/mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-bromosuccinimide (1.1 eq) and p-toluenesulfonic acid (0.1 eq).

-

Heat the reaction mixture to reflux (approximately 77 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

Filter the reaction mixture to remove succinimide.

-

Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Workflow Diagram

Figure 2: Experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthesis of this compound. These values are estimates based on typical yields for similar α-bromination reactions and the calculated molecular weights.

| Parameter | Value |

| Reactants | |

| 1H-Phenalen-1-one (MW: 180.20 g/mol ) | 1.0 eq |

| N-Bromosuccinimide (MW: 177.98 g/mol ) | 1.1 eq |

| Product | |

| This compound (MW: 259.09 g/mol ) | |

| Reaction Conditions | |

| Solvent | Carbon Tetrachloride (CCl₄) |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) |

| Temperature | Reflux (~77 °C) |

| Expected Outcome | |

| Theoretical Yield | Based on 1H-Phenalen-1-one |

| Expected Yield (%) | 60-80% |

| Appearance | Yellow to orange solid |

| Spectroscopic Data (Predicted) | |

| ¹H NMR (CDCl₃, δ ppm) | 8.7-7.6 (m, 6H, aromatic), 7.9 (s, 1H, H-3) |

| ¹³C NMR (CDCl₃, δ ppm) | 184-182 (C=O), 140-120 (aromatic C), ~110 (C-Br) |

| Mass Spectrometry (m/z) | [M]⁺ at 258 and 260 (approx. 1:1 ratio for Br isotopes) |

Alternative Synthetic Strategies

While direct bromination is the most straightforward approach, alternative routes could also be considered:

-

Synthesis from a Brominated Precursor: An alternative could involve a multi-step synthesis starting from a brominated naphthalene derivative, followed by a Friedel-Crafts acylation with cinnamoyl chloride and subsequent cyclization to form the phenalenone core. This approach may offer better regioselectivity but is significantly longer.

Figure 3: Alternative multi-step synthesis pathway.

Conclusion

This technical guide provides a detailed, albeit theoretical, framework for the synthesis of this compound. The proposed direct bromination of 1H-phenalen-1-one with N-bromosuccinimide offers a concise and practical route to this valuable compound. The provided experimental protocol, expected data, and workflow diagrams are intended to serve as a robust starting point for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Further experimental validation and optimization of the proposed protocol are encouraged to establish a reliable and high-yielding synthesis of this compound.

An In-depth Technical Guide on the Chemical Properties of 2-Bromo-1H-phenalen-1-one

Notice to the Reader: Despite a comprehensive search of available scientific literature, no specific data regarding the chemical properties, synthesis, or experimental protocols for 2-Bromo-1H-phenalen-1-one could be located. The information presented in this guide pertains to the closely related but structurally distinct compound, 2-(Bromomethyl)-1H-phenalen-1-one . It is crucial for researchers to recognize that the substitution of a bromine atom directly on the phenalenone ring versus on a methyl substituent at the same position will result in significantly different chemical reactivity and physical properties.

This guide is provided as a resource on the available information for a related compound and should not be used as a direct proxy for the properties of this compound.

Technical Guide: Chemical Properties of 2-(Bromomethyl)-1H-phenalen-1-one

This technical guide provides a detailed overview of the chemical properties, synthesis, and spectroscopic data for 2-(Bromomethyl)-1H-phenalen-1-one, a derivative of the photosensitizer 1H-phenalen-1-one.

Chemical Structure and Properties

IUPAC Name: 2-(Bromomethyl)-1H-phenalen-1-one Common Name: PNBr[1] Molecular Formula: C₁₄H₉BrO Molecular Weight: 273.13 g/mol Appearance: Bright yellow powder[1][2]

Table 1: Spectroscopic Data for 2-(Bromomethyl)-1H-phenalen-1-one

| Spectroscopic Data | Values |

| ¹H-NMR (500 MHz, CDCl₃), δ (ppm) | 8.69 (dd, J = 0.8, 7.5 Hz, 1H), 8.22 (d, J = 8.1 Hz, 1H), 8.05 (d, J = 8.3 Hz, 1H), 7.92 (s, 1H), 7.81 (m, 2H), 7.62 (dd, J = 7.4, 8.0 Hz, 1H), 4.56 (s, 2H)[1][2] |

| ¹³C-NMR (125 MHz, CDCl₃), δ (ppm) | 183.32, 141.36, 136.36, 135.34, 132.52, 132.27, 132.20, 131.28, 129.25, 127.61, 127.56, 127.45, 127.01, 28.34[1][2] |

Synthesis

The synthesis of 2-(Bromomethyl)-1H-phenalen-1-one is achieved through the bromomethylation of 1H-phenalen-1-one (PN). The parent compound, 1H-phenalen-1-one, is itself synthesized from naphthalene and cinnamoyl chloride[1][3].

2.1. Synthesis of the Precursor: 1H-Phenalen-1-one (PN)

A protocol for the synthesis of 1H-phenalen-1-one involves the reaction of naphthalene with cinnamoyl chloride in the presence of aluminum chloride (AlCl₃) as a catalyst[1][3]. Microwave irradiation has been shown to improve this protocol[1][3].

2.2. Synthesis of 2-(Bromomethyl)-1H-phenalen-1-one (PNBr)

The synthesis of 2-(Bromomethyl)-1H-phenalen-1-one from 1H-phenalen-1-one is detailed below.

Experimental Protocol:

-

Reactants: 1H-phenalen-1-one (PN), paraformaldehyde, glacial acetic acid, 85% phosphoric acid, and 48% hydrobromic acid[1].

-

Procedure:

-

A mixture of 1H-phenalen-1-one (9.02 g, 50 mmol), paraformaldehyde (27.5 g), glacial acetic acid (200 mL), and 85% phosphoric acid (125 mL) is prepared.[1]

-

The mixture is heated to 110 °C until all solids are dissolved.[1]

-

Hydrobromic acid (236 mL, 48%) is added to the solution.[1]

-

The reaction is maintained at 110 °C for 16 hours.[1]

-

After cooling to room temperature, the solution is poured into 500 mL of an ice-water mixture.[1]

-

The solution is then neutralized with 0.5 M NaOH followed by solid K₂CO₃.[1]

-

The resulting dark solid precipitate is filtered and washed with 1 M NaHCO₃.[2]

-

The product is extracted with dichloromethane (CH₂Cl₂) and purified by column chromatography using a CH₂Cl₂/petroleum ether (1:1) eluent.[2]

-

-

Yield: This procedure yields 5.05 g (18.5 mmol, 37%) of a bright yellow powder[2].

Synthesis Workflow:

Caption: Synthesis of 2-(Bromomethyl)-1H-phenalen-1-one from Naphthalene.

Reactivity and Applications

2-(Bromomethyl)-1H-phenalen-1-one serves as a versatile precursor for the synthesis of various other phenalenone derivatives. The bromomethyl group is a good leaving group, allowing for nucleophilic substitution reactions to introduce different functional groups at the 2-position. These derivatives are of interest in the development of photosensitive antimicrobial agents and materials due to the high singlet oxygen quantum yield of the phenalenone core[1][2][4]. For instance, it can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to couple the phenalenone moiety to other molecules, such as triazolium salts, to enhance their antimicrobial activity[4].

Reaction Scheme:

References

The Elusive Structure of 2-Bromo-1H-phenalen-1-one: A Search for Definitive Conformational Data

Despite significant interest in the versatile phenalenone core structure for applications in materials science and drug development, a comprehensive analysis of the molecular structure and conformation of 2-Bromo-1H-phenalen-1-one remains conspicuously absent from the scientific literature. Extensive searches for experimental data, including crystallographic and spectroscopic analyses, have yielded information on related compounds but not on the specific title molecule. This guide addresses the current knowledge gap and highlights the available information on analogous structures to provide a predictive framework for researchers, scientists, and drug development professionals.

The phenalenone tricycle is a rigid and planar system. However, the introduction of a bromine atom at the C2 position is expected to induce subtle changes in the local geometry and electronic distribution of the molecule. Without definitive experimental data, any discussion on the precise bond lengths, bond angles, and dihedral angles of this compound is speculative.

Insights from Related Structures

While direct experimental data for this compound is unavailable, an examination of the structurally similar compound, 2-(Bromomethyl)-1H-phenalen-1-one , can offer some predictive insights. It is crucial to note the key difference: the presence of a methylene (-CH2-) linker between the phenalenone core and the bromine atom. This linker introduces a degree of conformational flexibility not present in the target molecule.

Spectroscopic data for 2-(Bromomethyl)-1H-phenalen-1-one has been reported, providing characteristic chemical shifts that can serve as a benchmark for future studies on this compound.

Table 1: Spectroscopic Data for 2-(Bromomethyl)-1H-phenalen-1-one

| Data Type | Solvent | Values |

| ¹H-NMR (δ, ppm) | CDCl₃ | 8.69 (dd, J = 0.8, 7.5 Hz, 1H), 8.22 (d, J = 8.1 Hz, 1H), 8.05 (d, J = 8.3 Hz, 1H), 7.92 (s, 1H), 7.81 (m, 2H), 7.62 (dd, J = 7.4, 8.0 Hz, 1H), 4.56 (s, 2H) |

| ¹³C-NMR (δ, ppm) | CDCl₃ | 183.32, 141.36, 136.36, 135.34, 132.52, 132.27, 132.20, 131.28, 129.25, 127.61, 127.56, 127.45, 127.01, 28.34 |

Note: This data is for 2-(Bromomethyl)-1H-phenalen-1-one and not this compound.

Experimental Protocols: A Roadmap for Future Investigation

The synthesis of phenalenone derivatives is well-established. A general approach to the synthesis and characterization of this compound would likely involve the direct bromination of 1H-phenalen-1-one, followed by purification and structural elucidation. The following outlines a hypothetical experimental workflow.

Diagram 1: Hypothetical Experimental Workflow for the Synthesis and Characterization of this compound

A potential workflow for synthesizing and characterizing the title compound.

Detailed Methodologies

Synthesis of this compound (Hypothetical):

-

Starting Material: 1H-phenalen-1-one.

-

Reagents: N-Bromosuccinimide (NBS) as the brominating agent and carbon tetrachloride (CCl₄) as the solvent.

-

Procedure: 1H-phenalen-1-one would be dissolved in CCl₄, followed by the addition of NBS and a radical initiator such as benzoyl peroxide. The reaction mixture would be refluxed until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction mixture would be cooled, filtered to remove succinimide, and the solvent evaporated. The crude product would be purified by column chromatography on silica gel.

Structural Characterization:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the substitution pattern and the overall structure.

-

Mass Spectrometry: High-resolution mass spectrometry would be used to determine the exact molecular weight and confirm the elemental composition.

-

IR Spectroscopy: Infrared spectroscopy would identify the characteristic functional groups, particularly the carbonyl stretch.

-

X-ray Crystallography: Single-crystal X-ray diffraction would provide the definitive molecular structure, including bond lengths, bond angles, and the crystal packing arrangement. This would be the gold standard for determining the conformation.

Future Directions

The lack of data on this compound presents a clear opportunity for further research. Computational studies, such as Density Functional Theory (DFT) calculations, could provide theoretical predictions of the molecular geometry, vibrational frequencies, and electronic properties. These theoretical insights, when combined with future experimental validation, would provide a comprehensive understanding of this molecule's structure and conformation. Such knowledge is critical for the rational design of novel materials and therapeutic agents based on the phenalenone scaffold.

A Comprehensive Review of 1H-Phenalen-1-one Derivatives: Synthesis, Photophysical Properties, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Phenalen-1-one, also known as perinaphthenone or simply phenalenone (PN), is a polycyclic aromatic hydrocarbon with a distinctive ketone functional group.[1][2] This scaffold is naturally found in various plants and fungi, where it is believed to function as a phytoalexin, providing protection against external threats.[1][2][3] Beyond its natural role, 1H-phenalen-1-one has garnered significant attention in the scientific community primarily for its exceptional properties as a Type II photosensitizer.[4] Upon irradiation with light, typically in the blue region of the spectrum, it efficiently generates singlet oxygen (¹O₂) with a quantum yield approaching unity in a wide array of solvents.[1][4][5]

This high efficiency in producing reactive oxygen species (ROS) makes phenalenone and its derivatives promising candidates for various applications, particularly in photodynamic therapy (PDT) against cancer and antimicrobial photodynamic therapy (aPDT) against a broad spectrum of pathogens including bacteria, fungi, and parasites.[1][4][6] The biological activity of these compounds is intrinsically linked to their ability to produce singlet oxygen.[7][8]

The core 1H-phenalen-1-one structure serves as a versatile template for chemical modification. The synthesis of new derivatives aims to fine-tune its photophysical properties, enhance biological targeting, and improve solubility and overall efficacy. This review provides a detailed overview of the synthesis, photophysical characteristics, and biological applications of 1H-phenalen-1-one derivatives, presenting key data in a structured format to aid researchers and professionals in the field of drug development.

Synthesis of 1H-Phenalen-1-one Derivatives

The synthetic accessibility of the phenalenone core and the potential for its functionalization are key to its development.[9] A common strategy involves the synthesis of a key intermediate, such as a chloromethyl derivative, which can then be used as a starting point for introducing a wide range of functional groups.[1][2] This approach allows for the creation of a library of derivatives with varied chemical properties.

Experimental Protocols: Key Syntheses

Detailed methodologies for the synthesis of the parent compound and key derivatives are outlined below.

Synthesis of 1H-Phenalen-1-one (1, PN) [1]

-

Materials: Naphthalene, cinnamoyl chloride, aluminum chloride (AlCl₃), dichloromethane (CH₂Cl₂), hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 960 mg (7.5 mmol) of naphthalene and 1.25 g of cinnamoyl chloride in 7.5 mL of CH₂Cl₂.

-

Cool the mixture in an ice bath for 10 minutes.

-

Slowly add 3 g of AlCl₃ and stir the mixture for 10 minutes at 4 °C.

-

Irradiate the reaction medium with microwaves for 12 minutes at 100 W.

-

Pour the reaction mixture into 100 mL of 37% HCl and filter.

-

Dilute the filtrate with water and extract with CH₂Cl₂ to obtain the product as a matte yellow powder (yield: 57%).

-

Synthesis of 2-(Azidomethyl)-1H-phenalen-1-one (4, PNN₃) [1][2]

-

Materials: 2-(Chloromethyl)-1H-phenalen-1-one (PNCl), sodium azide (NaN₃), methanol (MeOH), water, dichloromethane (CH₂Cl₂).

-

Procedure:

-

Dissolve 3.42 g (15 mmol) of PNCl and 19.5 g (300 mmol) of NaN₃ in a mixture of 1.08 L of MeOH and 120 mL of water.

-

Stir the solution at room temperature for 24 hours.

-

Evaporate the MeOH.

-

Extract the remaining aqueous suspension with CH₂Cl₂.

-

Dry the organic phase with brine and MgSO₄, then evaporate the solvent.

-

Purify the crude product by column chromatography (CH₂Cl₂/Petroleum Ether 1:1) to yield a bright yellow powder (yield: 93%).

-

Synthesis of 2-(Hydroxymethyl)-1H-phenalen-1-one (6, PNOH) [1]

-

Materials: Corresponding ester precursor, sodium hydroxide (NaOH), tetrahydrofuran (THF), methanol (MeOH), hydrochloric acid (HCl), chloroform (CHCl₃).

-

Procedure:

-

Dissolve the ester precursor in a 1:1 mixture of THF/MeOH.

-

Add a 1 M aqueous solution of NaOH and stir for 1 hour at room temperature.

-

Neutralize the base with concentrated HCl, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography (eluent: CHCl₃/MeOH 98:2 then 96.5:3.5) to yield a bright yellow powder (yield: 88%).

-

Synthesis of Phenalenone-Triazolium Salt Derivatives [10]

-

General Procedure (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):

-

Dissolve the azide precursor (e.g., 2-(azidomethyl)-1H-phenalen-1-one) and the alkyne precursor (e.g., a propargyl derivative) in a suitable solvent system like tBuOH/H₂O.

-

Add a copper catalyst (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).

-

Stir the reaction at room temperature for 72 hours.

-

Pour the solution into water, filter the precipitate, and extract with CH₂Cl₂.

-

Dry and evaporate the organic phase to obtain the triazole derivative.

-

The resulting triazole can be alkylated (e.g., with methyl iodide) to form the final triazolium salt.

-

Visualization: Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 1H-phenalen-1-one derivatives, starting from a key halogenated intermediate.

Caption: General synthetic scheme for 1H-phenalen-1-one derivatives.

Photophysical Properties

The utility of phenalenone derivatives in photodynamic applications stems from their distinct photophysical properties. Their absorption spectra typically feature two main bands: a higher energy π → π* transition between 240-260 nm and a lower energy n → π* transition from 330 to 430 nm.[1][2][4] While their fluorescence quantum yields are generally very low (less than 1%), they are exceptionally efficient at intersystem crossing to the triplet state, which leads to the highly efficient production of singlet oxygen.[1]

Substitutions on the phenalenone skeleton can significantly influence these properties. Electron-donating groups tend to cause a red-shift in the absorption spectrum, which is beneficial for achieving deeper tissue penetration in PDT.[4] Importantly, introducing substituents via a methylene bridge at the 2-position has been shown to preserve the high singlet oxygen quantum yield of the parent molecule.[1][2]

Data Presentation: Photophysical Properties

The table below summarizes the key photophysical data for the parent 1H-phenalen-1-one and several of its derivatives.

| Compound Name | Abbreviation | λmax (nm) in CHCl₃ | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |

| 1H-Phenalen-1-one | PN | ~360 | ~0.95 - 1.0 | [1][4] |

| 2-(Chloromethyl)-1H-phenalen-1-one | PNCl | 358 | 0.96 | [1] |

| 2-(Azidomethyl)-1H-phenalen-1-one | PNN₃ | 360 | 0.98 | [1] |

| 2-(Methoxymethyl)-1H-phenalen-1-one | PNOMe | 359 | 0.99 | [1] |

| 2-(Hydroxymethyl)-1H-phenalen-1-one | PNOH | 360 | 0.98 | [1] |

| 2-(Mercaptomethyl)-1H-phenalen-1-one | PNSH | 367 | 0.98 | [1] |

| 2-(Thiocyanatomethyl)-1H-phenalen-1-one | PNSCN | 361 | 0.96 | [1] |

| 6-Amino-7-bromo-1H-phenalen-1-one | - | 540 (in PBS) | 0.51 | [4] |

Visualization: Mechanism of Photosensitization

The following diagram illustrates the process of Type II photosensitization, which is the primary mechanism of action for phenalenone derivatives.

Caption: Jablonski diagram illustrating Type II photosensitization.

Biological Applications and Drug Development

The potent ability of 1H-phenalen-1-one derivatives to generate singlet oxygen upon light activation has been harnessed for various therapeutic applications. The generated ¹O₂ is highly cytotoxic, reacting with essential biomolecules like proteins, lipids, and nucleic acids, leading to cell death.[7]

Antimicrobial Photodynamic Therapy (aPDT)

A primary area of investigation is aPDT. Phenalenone derivatives have demonstrated significant activity against a range of microorganisms.[4] The development of phenalenone-triazolium salt conjugates is a notable strategy, combining the photosensitizing properties of the phenalenone core with the inherent antimicrobial activity of quaternary ammonium salts.[6][10] These conjugates have shown potent photoinactivation of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the submicromolar range for some strains.[10]

Data Presentation: Antimicrobial Activity

The following table presents the photodynamic antimicrobial activity of selected phenalenone-triazolium salt derivatives against Staphylococcus aureus.

| Compound | Substituent on Triazolium Ring | MIC (µM) against S. aureus (with illumination) | Reference |

| 7a | Benzyl | 0.25 | [10] |

| 9a | Phenyl | 0.25 | [10] |

| 11a | Dodecyl | 0.125 | [10] |

| 13a | Naphthylmethyl | 0.25 | [10] |

Anticancer and Other Activities

Beyond antimicrobial applications, phenalenone derivatives have been explored for their activity against cancer cells and protozoan parasites like Leishmania.[7][11] The mechanism often involves the induction of programmed cell death.[11] Fungal phenalenones have also been investigated for a wide array of bioactivities, including cytotoxic, antioxidant, and enzyme-inhibiting effects.[3] The development of derivatives with red-shifted absorption spectra is a key goal for anticancer PDT, as longer wavelengths of light can penetrate deeper into tissues.[4]

Visualization: Mechanism of Action in aPDT

This diagram outlines the logical workflow of antimicrobial photodynamic therapy using a phenalenone-based photosensitizer.

Caption: Mechanism of action for antimicrobial photodynamic therapy (aPDT).

Conclusion

1H-phenalen-1-one and its derivatives represent a versatile and potent class of photosensitizers with significant therapeutic potential. Their straightforward synthesis, coupled with their near-perfect efficiency in generating singlet oxygen, makes them highly attractive for applications in photodynamic therapy. Research has successfully demonstrated their efficacy in aPDT against bacteria and has shown promise in anticancer and antiprotozoal contexts.

Future efforts in this field will likely focus on the rational design of new derivatives to overcome current limitations. Key goals include shifting the absorption wavelength further into the red or near-infrared regions for improved tissue penetration, enhancing targeting to specific cells or tissues to minimize off-target effects, and further elucidating the complex biological responses to photodynamic treatment. The continued exploration of the rich chemistry and photobiology of the phenalenone scaffold holds great promise for the development of novel and effective light-activated therapies.

References

- 1. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Advances in Fungal Phenaloenones—Natural Metabolites with Great Promise: Biosynthesis, Bioactivities, and an In Silico Evaluation of Their Potential as Human Glucose Transporter 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. In vitro activity of 1H-phenalen-1-one derivatives against Leishmania spp. and evidence of programmed cell death [ouci.dntb.gov.ua]

The Phenalenone Core: A Technical Guide to its Discovery, History, and Scientific Significance

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenalenone and its derivatives represent a versatile class of polycyclic aromatic compounds with a rich history of discovery from natural sources and a growing portfolio of synthetic analogues. Possessing a unique tricyclic structure, these compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, cytotoxic, and photosensitizing properties. This technical guide provides an in-depth exploration of the discovery and history of phenalenone compounds, detailed experimental protocols for their synthesis and isolation, a compilation of their quantitative biological data, and an elucidation of their known mechanisms of action and signaling pathways.

Discovery and History: From Natural Pigments to Therapeutic Agents

The story of phenalenone compounds is rooted in the exploration of natural pigments. The core structure, 1H-phenalen-1-one, is a fundamental building block for a range of complex natural products.

Early Discoveries from Plant and Fungal Sources:

One of the earliest encounters with a phenalenone-related compound was the characterization of haemocorin , a red pigment from the rhizomes of the Australian bloodroot plant, Haemodorum corymbosum. The family Haemodoraceae is known for these types of pigments[1]. Work by R.G. Cooke and his collaborators in the mid-20th century was pivotal in elucidating the structure of haemocorin and other related plant-derived phenalenones. These plant-based phenalenones are biosynthesized via the shikimate pathway.

From the fungal kingdom, the first isolation of a phenalenone derivative was reported in 1955[2]. Fungal phenalenones, in contrast to their plant counterparts, are derived from the polyketide pathway[2]. Notable early examples from fungi include:

-

Atrovenetin , another early-discovered phenalenone, was isolated from Penicillium atrovenetum. Its structure and biosynthesis were investigated by notable chemists including A.J. Birch.

-

Herqueinone and norherqueinone were isolated from Penicillium herquei. The work of J.F. Grove was instrumental in determining their structures, revealing that herqueinone is often found alongside its isomer, isoherqueinone[3].

Another significant naturally occurring phenalenone is lachnanthocarpone , a pigment found in the pericarp of Lachnanthes tinctoria[4]. Its synthesis was a subject of interest in the study of naturally occurring compounds related to phenalenone[5][6].

These initial discoveries laid the groundwork for decades of research into the chemical diversity and biological potential of this compound class. Over 135 phenalenone metabolites of fungal origin alone have been identified, showcasing a wide array of structural modifications including dimerization, nitrogenation, and oxygenation[2].

Quantitative Biological and Photophysical Data

The diverse biological activities of phenalenone derivatives have been quantified in numerous studies. The following tables summarize key data for a selection of these compounds.

Table 1: Cytotoxic and Enzyme Inhibitory Activity of Phenalenone Derivatives

| Compound | Activity Type | Target | IC50 (µM) | Reference |

| Herqueinone | IDO1 Inhibition | Indoleamine 2,3-dioxygenase 1 | 19.05 | |

| ent-Peniciherquinone | IDO1 Inhibition | Indoleamine 2,3-dioxygenase 1 | 24.18 | |

| Isoherqueinone | IDO1 Inhibition | Indoleamine 2,3-dioxygenase 1 | 36.86 | |

| ent-12-Methoxyisoherqueinone | IDO1 Inhibition | Indoleamine 2,3-dioxygenase 1 | 32.59 | |

| Letendrone Derivative 3 | NO Production Inhibition | LPS-induced macrophages | 4.64 | [7] |

| Letendrone Derivative 4 | NO Production Inhibition | LPS-induced macrophages | 13.90 | [7] |

| Letendrone Derivative 5 | NO Production Inhibition | LPS-induced macrophages | 34.07 | [7] |

| Aspergillussanone C | Cytotoxicity | SKM1 cell line | 75.0 | [2] |

| Aspergillussanone C | Cytotoxicity | U266 cell line | 45.0 | [2] |

| Aspergillussanone C | Cytotoxicity | K562 cell line | 8.5 | [2] |

| OE19 (synthetic) | Photocytotoxicity | PANC-1 cancer cells | 0.166 | [8] |

Table 2: Antimicrobial Activity of Phenalenone Derivatives

| Compound | Organism | Activity Type | MIC (µM) | Reference |

| Racemic Phenalenone Derivative 1 | Staphylococcus aureus | Antibacterial | 146 | [9] |

| Racemic Phenalenone Derivative 1 | Methicillin-resistant S. aureus | Antibacterial | 292 | [9] |

| Racemic Phenalenone Derivative 1 | Mycobacterium tuberculosis | Antibacterial | 73.0 | [9] |

Table 3: Photophysical Properties of Phenalenone and Derivatives

| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Phenalenone (PN) | Various | ~1.0 | [10] |

| PNS (Sulfonate derivative) | Insoluble in CHCl3 | Not tested | [11] |

| PNSCN (Thiocyanate derivative) | CHCl3 | Significantly lower than PN | [11] |

| PNSAc (Thioacetate derivative) | CHCl3 | Significantly lower than PN | [11] |

| PNSH (Thiol derivative) | CHCl3 | Significantly lower than PN | [11] |

Experimental Protocols

General Protocol for the Synthesis of the 1H-Phenalen-1-one Core

This protocol is a generalized procedure based on the Friedel-Crafts acylation followed by cyclization, adapted from several literature methods[12].

Materials:

-

Naphthalene

-

trans-Cinnamoyl chloride

-

Aluminum chloride (AlCl3), anhydrous

-

Dichloromethane (CH2Cl2), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO3) solution, saturated

-

Magnesium sulfate (MgSO4), anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve naphthalene (1 equivalent) and trans-cinnamoyl chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Friedel-Crafts Acylation: Cool the solution in an ice bath to 0 °C. Slowly add anhydrous aluminum chloride (2.5 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir vigorously for 15-20 minutes until the aluminum salts are fully dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure 1H-phenalen-1-one as a bright yellow solid[4].

Characterization:

-

Confirm the structure of the synthesized phenalenone using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry[4][13].

General Protocol for the Isolation of Phenalenone Compounds from Fungal Cultures

This protocol is a generalized procedure for the extraction and purification of phenalenone derivatives from fungal biomass, based on literature reports[14].

Materials:

-

Fungal culture (e.g., Penicillium or Aspergillus species) grown in a suitable liquid or solid medium.

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Chloroform (CHCl3)

-

C18 solid-phase extraction (SPE) cartridges

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column (preparative or semi-preparative)

-

Acetonitrile and water (HPLC grade)

Procedure:

-

Fermentation and Extraction:

-

Culture the fungus in a suitable broth (e.g., Potato Dextrose Broth) for an appropriate period to allow for the production of secondary metabolites.

-

Separate the mycelial mass from the culture broth by filtration.

-

Extract the culture filtrate multiple times with an equal volume of ethyl acetate in a separatory funnel.

-

Homogenize the mycelia in methanol and then extract with ethyl acetate.

-

Combine all organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

-

Initial Fractionation (SPE):

-

Dissolve the crude extract in a minimal amount of methanol.

-

Load the dissolved extract onto a C18 SPE cartridge pre-conditioned with methanol and then water.

-

Elute with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect the fractions and analyze them by TLC or analytical HPLC to identify those containing phenalenone compounds.

-

-

Purification by HPLC:

-

Combine the fractions rich in the target phenalenone(s).

-

Further purify the combined fractions using preparative or semi-preparative HPLC on a C18 column.

-

Use a gradient of acetonitrile in water as the mobile phase.

-

Collect the peaks corresponding to the phenalenone compounds and evaporate the solvent to obtain the pure compounds.

-

Characterization:

-

Elucidate the structure of the isolated compounds using spectroscopic methods such as 1D and 2D NMR, high-resolution mass spectrometry (HRMS), and UV-Vis spectroscopy.

Mechanisms of Action and Signaling Pathways

Phenalenone compounds exert their biological effects through various mechanisms, most notably through their action as photosensitizers, but also via direct interactions with cellular components.

Photodynamic Therapy (PDT) and Apoptosis Induction

Phenalenone is a highly efficient Type II photosensitizer, meaning that upon irradiation with light (typically in the blue region of the spectrum), it can transfer energy to molecular oxygen to generate highly reactive singlet oxygen (¹O₂)[12]. This singlet oxygen is a potent oxidizing agent that can damage cellular components, leading to cell death. This property is the basis for the use of phenalenones in antimicrobial and anticancer photodynamic therapy (aPDT)[9].

The cellular response to phenalenone-mediated PDT primarily involves the induction of apoptosis. The generated reactive oxygen species (ROS) trigger both the extrinsic and intrinsic apoptotic pathways[15][16].

-

Extrinsic Pathway: PDT can lead to the activation of death receptors on the cell surface, which in turn activates caspase-8. Activated caspase-8 can then directly activate effector caspases like caspase-3, leading to the execution of apoptosis.

-

Intrinsic (Mitochondrial) Pathway: ROS can cause damage to the mitochondria, leading to the disruption of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9 then activates effector caspases.

-

MAPK Pathway Involvement: The p38 mitogen-activated protein kinase (p38-MAPK) pathway is also activated by the oxidative stress induced by phenalenone-PDT and plays a role in triggering apoptosis. Conversely, survival pathways such as the PI3K/Akt and JNK pathways can also be activated, but the net effect of significant ROS production is cell death[16].

Non-Photodynamic Antimicrobial Mechanisms

Certain phenalenone derivatives exhibit antimicrobial activity even in the absence of light. The mechanisms for this activity are thought to include:

-

Membrane Disruption: Derivatives with long alkyl chains, similar to quaternary ammonium compounds, can directly damage bacterial cell membranes, leading to a loss of integrity and cell death[2].

-

Enzyme Inhibition: Fungal phenalenones have been investigated as potential inhibitors of enzymes crucial for cancer cell proliferation, such as casein kinase 2 (CK2)[17]. The phenalenone scaffold can fit into the binding pockets of such enzymes, disrupting their function.

Conclusion

The field of phenalenone research has evolved significantly from the initial characterization of natural pigments to the rational design of synthetic derivatives with potent and specific biological activities. Their role as highly efficient photosensitizers has established them as promising candidates for photodynamic therapy. Furthermore, the exploration of their non-light-dependent mechanisms of action continues to reveal new therapeutic possibilities. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of this remarkable class of compounds.

References

- 1. Haemodoraceae | Pacific Bulb Society [pacificbulbsociety.org]

- 2. Frontiers | Insights Into Mechanisms of Antimicrobial Photodynamic Action Toward Biofilms Using Phenalen-1-One Derivatives as Photosensitizers [frontiersin.org]

- 3. Naturally occurring compounds related to phenalenone. Part III. The structure of herqueinone and norherqueinone and their relationships with isoherqueinone and isonorherqueinone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Insights Into Mechanisms of Antimicrobial Photodynamic Action Toward Biofilms Using Phenalen-1-One Derivatives as Photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naturally occurring compounds related to phenalenone. Part I. The synthesis of lachnanthocarpone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Phenalenone-Triazolium Salt Derivatives for aPDT: Synthesis and Antibacterial Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine [mdpi.com]

- 11. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Mechanism of the photochemical process of singlet oxygen production by phenalenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 16. Phenalenone-photodynamic therapy induces apoptosis on human tumor cells mediated by caspase-8 and p38-MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exploring the Activity of Fungal Phenalenone Derivatives as Potential CK2 Inhibitors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Bromo-1H-phenalen-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-1H-phenalen-1-one, a halogenated derivative of the polycyclic aromatic hydrocarbon 1H-phenalen-1-one. This document consolidates available data on its chemical identifiers, spectral properties, synthesis, and biological activities, with a focus on its potential applications in research and drug development.

Core Chemical Data

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 3352-83-8[1] |

| Molecular Formula | C₁₃H₇BrO |

| PubChem CID | Not definitively available for the 2-bromo isomer. |

| InChI | Not definitively available for the 2-bromo isomer. |

| InChIKey | Not definitively available for the 2-bromo isomer. |

| SMILES | Not definitively available for the 2-bromo isomer. |

Table 2: Spectral Data for this compound

| Spectrum Type | Data |

| ¹H NMR (CDCl₃) | δ 8.79 (d, J = 7.5 Hz, 1H, H-9), 8.31 (d, J = 8.1 Hz, 1H, H-7), 8.29 (s, 1H, H-3), 8.14 (d, J = 8.1 Hz, 1H, H-4), 7.87 (t, J = 7.8 Hz, 1H, H-5), 7.81 (d, J = 6.9 Hz, 1H, H-6), 7.68 (dd, J = 7.8 and 7.5 Hz, 1H, H-8)[2] |

| ¹³C NMR (CDCl₃) | δ 178.88 (C-1), 143.15 (C-3), 135.65 (C-7), 132.52 (C-6), 132.34 (C-9), 132.20 (C-6a), 131.54 (C-5), 128.72 (C-9a), 127.95 (C-3a), 127.56 (C-4), 126.96 (C-8), 126.74 (C-9b), 125.90 (C-2)[2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic bromination of the parent compound, 1H-phenalen-1-one. The following protocol is a generalized procedure based on standard bromination reactions of aromatic ketones.

Materials:

-

1H-phenalen-1-one

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Benzoyl peroxide (initiator)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Purification supplies (silica gel for column chromatography, appropriate solvents)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1H-phenalen-1-one in a suitable inert solvent such as carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Flush the apparatus with an inert gas.

-

Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane-ethyl acetate gradient) to yield pure this compound.

Biological Activity and Signaling Pathways

Phenalenones, as a class of compounds, are recognized for their diverse biological activities, including antifungal and cytotoxic properties.[3] The parent compound, 1H-phenalen-1-one, is a known photosensitizer that can generate reactive oxygen species (ROS) upon irradiation, leading to applications in photodynamic therapy (PDT).

The antifungal mechanism of phenalenones is suggested to involve their function as Michael-type acceptors for biological nucleophiles, a reactivity attributed to the α,β-unsaturated carbonyl group.[2] This allows them to react with and potentially inactivate essential biomolecules within fungal cells.

In the context of cancer research, photodynamic therapy utilizing 1H-phenalen-1-one (PN-PDT) has been shown to induce apoptosis in human tumor cells.[2] This process is mediated by the generation of intracellular ROS, which in turn activates specific signaling pathways. Key pathways identified include the activation of caspase-8 and p38 mitogen-activated protein kinase (p38-MAPK), which trigger both the extrinsic and intrinsic apoptotic pathways.[2] While survival pathways involving PI3K/Akt and JNK are also activated, the predominant outcome of PN-PDT is tumor cell death.[2]

While specific studies on the biological activity of this compound are limited, it is plausible that it retains some of the characteristic activities of the phenalenone scaffold. The introduction of a bromine atom could potentially modulate its biological efficacy and pharmacokinetic properties.

References

- 1. 2-Bromo-1-phenylhexan-1-one | C12H15BrO | CID 10611006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenalenone-photodynamic therapy induces apoptosis on human tumor cells mediated by caspase-8 and p38-MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-1H-phenalen-1-one and Related Analogues

For the attention of: Researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1H-phenalen-1-one and 2-(bromomethyl)-1H-phenalen-1-one, providing a basis for comparative analysis.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 1H-phenalen-1-one | CDCl₃ | 8.64 (dd, J = 1.1, 7.4 Hz, 1H), 8.21 (dd, J = 0.9, 8.0 Hz, 1H), 8.03 (d, J = 8.5 Hz, 1H), 7.80 (d, J = 7.6 Hz, 1H), 7.76 (d, J = 9.8 Hz, 1H), 7.76 (d, J = 9.6 Hz, 1H), 7.61 (dd, J = 7.1, 8.2 Hz, 1H), 6.74 (d, J = 9.8 Hz, 1H)[1] |

| 2-(bromomethyl)-1H-phenalen-1-one | CDCl₃ | 8.69 (dd, J = 0.8, 7.5 Hz, 1H), 8.22 (d, J = 8.1 Hz, 1H), 8.05 (d, J = 8.3 Hz, 1H), 7.92 (s, 1H), 7.81 (m, 2H), 7.62 (dd, J = 7.4, 8.0 Hz, 1H), 4.56 (s, 2H)[1] |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 1H-phenalen-1-one | CDCl₃ | 185.67, 141.76, 134.89, 132.20, 131.92, 131.34, 130.38, 129.52, 129.28, 127.89, 127.59, 127.14, 126.64[1] |

| 2-(bromomethyl)-1H-phenalen-1-one | CDCl₃ | 183.32, 141.36, 136.36, 135.34, 132.52, 132.27, 132.20, 131.28, 129.25, 127.61, 127.56, 127.45, 127.01, 28.34[1] |

Table 3: Infrared (IR) Spectroscopic Data

| Compound | Medium | Significant Peaks (cm⁻¹) |

| 1H-phenalen-1-one | Not Specified | 3039 (Aromatic C-H st.), 1635, 1622, 1571, 1505 (C=O st., C=C st., CCC b.), 1392, 1356, 1284, 1236, 1183, 1121 (C=C st., C-H b., CCC b.), 957, 828, 773, 732, 702, 614 (Aromatic C-H o.p.b.)[1] |

Table 4: Mass Spectrometry (MS) Data

| Compound | Ionization Method | Calculated [M+H]⁺ | Found [M+H]⁺ |

| 1H-phenalen-1-one | HRMS (ESI+) | 181.064791 | 181.065003[1] |

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : NMR spectra are typically recorded on a 500 MHz spectrometer.

-

Sample Preparation : Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃).

-

Data Acquisition : ¹H and ¹³C NMR spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

2.2. Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FT-IR) spectrometer is used to record the spectra.

-

Sample Preparation : Samples can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

-

Data Acquisition : The spectra are typically recorded in the range of 4000-400 cm⁻¹.

2.3. Mass Spectrometry (MS)

-

Instrumentation : High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) source coupled with a suitable mass analyzer (e.g., time-of-flight or Orbitrap).

-

Sample Preparation : The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source.

-

Data Acquisition : The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

References

Potential Research Areas for 2-Bromo-1h-phenalen-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1h-phenalen-1-one, a halogenated derivative of the polycyclic aromatic hydrocarbon phenalenone, presents a compelling scaffold for novel therapeutic development. The parent phenalenone structure is a highly efficient photosensitizer, generating singlet oxygen with a quantum yield approaching unity.[1][2][3][4] This property is the foundation for its exploration in photodynamic therapy (PDT) for cancer and microbial infections.[5][6][7][8] The introduction of a bromine atom at the 2-position is anticipated to modulate the photophysical and biological properties of the molecule, potentially through the "heavy atom effect," which can enhance intersystem crossing and subsequent reactive oxygen species (ROS) generation.[9] This guide delineates potential research avenues for this compound, providing a framework for its synthesis, characterization, and evaluation in preclinical models. We present key data, experimental protocols, and conceptual workflows to catalyze further investigation into this promising compound.

Synthesis and Characterization

The synthesis of 2-substituted phenalenone derivatives often starts from the parent 1H-phenalen-1-one (PN).[10][11][12][13] A common strategy involves the bromination of a precursor like 2-(hydroxymethyl)-1H-phenalen-1-one or direct bromination of the phenalenone core, though regioselectivity can be a challenge.[10][11] A plausible synthetic route to this compound can be adapted from the synthesis of similar halogenated derivatives.

Proposed Synthetic Protocol

A potential synthesis for a related compound, 2-(bromomethyl)-1H-phenalen-1-one, has been described and can serve as a starting point.[10][11] The synthesis of this compound itself is not explicitly detailed in the provided results, but a general approach can be inferred.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Experimental Protocol:

-

To a solution of 1H-phenalen-1-one (1 equivalent) in carbon tetrachloride, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with a saturated sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a yellow solid.

Physicochemical and Spectroscopic Data

The following table summarizes the expected and reported data for phenalenone derivatives. Researchers should perform full characterization of the synthesized this compound.

| Property | Data for 2-(Bromomethyl)-1H-phenalen-1-one[11] | Expected for this compound |

| Molecular Formula | C14H9BrO | C13H7BrO |

| Molecular Weight | 273.13 g/mol | 259.10 g/mol |

| Appearance | Bright yellow powder | Yellow solid |

| ¹H NMR (CDCl₃, ppm) | 8.69 (dd, J=0.8, 7.5 Hz, 1H), 8.22 (d, J=8.1 Hz, 1H), 8.05 (d, J=8.3 Hz, 1H), 7.92 (s, 1H), 7.81 (m, 2H), 7.62 (dd, J=7.4, 8.0 Hz, 1H), 4.56 (s, 2H) | Signals in the aromatic region (7.5-8.7 ppm) with characteristic splitting patterns. The proton at C2 will be absent. |

| ¹³C NMR (CDCl₃, ppm) | 183.32, 141.36, 136.36, 135.34, 132.52, 132.27, 132.20, 131.28, 129.25, 127.61, 127.56, 127.45, 127.01, 28.34 | Signals for carbonyl carbon (~183 ppm) and aromatic carbons. The C2 signal will be shifted due to the bromine substituent. |

| Mass Spec (HRMS-ESI⁺) | [M+H]⁺ calculated: 272.9918, found: (not specified) | [M+H]⁺ calculated: 258.9758, found: (to be determined) |

| UV-Vis (λmax, nm) | ~360 nm[14] | Expected to be similar to the parent phenalenone, possibly with a slight red shift. |

| Fluorescence Emission | Weak or non-fluorescent[7] | Expected to be weakly fluorescent, with a high triplet quantum yield. |

Potential Research Area 1: Photodynamic Therapy (PDT) against Cancer

The primary and most promising application of phenalenone derivatives is in PDT.[5][7][8][14] The high singlet oxygen quantum yield of the phenalenone core makes it a potent photosensitizer.[3][5] The introduction of bromine could enhance this property.

Proposed Mechanism of Action

Upon excitation with light of an appropriate wavelength, this compound is expected to transition to an excited singlet state, followed by efficient intersystem crossing to a triplet state.[2] This triplet-state photosensitizer can then transfer its energy to molecular oxygen (Type II mechanism) to generate highly cytotoxic singlet oxygen (¹O₂), or participate in electron transfer reactions to produce other reactive oxygen species (ROS) like superoxide anions (Type I mechanism).[5][7][8] These ROS can induce oxidative stress, leading to apoptosis and necrosis in cancer cells.

Figure 2: Proposed workflow for PDT using this compound.

Experimental Workflow for In Vitro PDT Evaluation

Figure 3: Experimental workflow for in vitro evaluation of PDT efficacy.

Investigating Downstream Signaling Pathways

Phenalenone-induced PDT has been shown to activate both extrinsic and intrinsic apoptotic pathways.[5] Key signaling molecules to investigate include caspases and mitogen-activated protein kinases (MAPKs).

Figure 4: Potential signaling pathways activated by this compound mediated PDT.

Potential Research Area 2: Antimicrobial Photodynamic Therapy (aPDT)

Given the emergence of antibiotic-resistant bacteria, aPDT is a promising alternative therapeutic strategy. Phenalenone derivatives have demonstrated efficacy against various microbial pathogens.[6][12][13]

Rationale for Antimicrobial Activity

The mechanism of aPDT is similar to that of anticancer PDT, relying on the generation of ROS to induce damage to microbial cells. The broad-spectrum and non-specific nature of ROS-mediated killing makes the development of resistance less likely.

Experimental Workflow for In Vitro aPDT Evaluation

Figure 5: Experimental workflow for in vitro evaluation of aPDT efficacy.

Potential Research Area 3: Probing and Inhibiting Protein Kinases

Recent computational studies have suggested that fungal phenalenones may act as inhibitors of protein kinases such as Casein Kinase 2 (CK2).[15][16] CK2 is often dysregulated in cancer and represents a valid therapeutic target.

Rationale for Kinase Inhibition

The planar aromatic structure of this compound may allow it to bind to the ATP-binding pocket of various kinases. The bromine atom could form specific halogen bonds with the protein, enhancing binding affinity and selectivity.

Experimental Workflow for Kinase Inhibition Studies

Figure 6: Experimental workflow for investigating kinase inhibitory activity.

Future Directions and Conclusion

This compound is a molecule with significant, yet largely unexplored, therapeutic potential. The research avenues outlined in this guide provide a comprehensive framework for its investigation. Key future steps should include:

-

In vivo studies: Following promising in vitro results, evaluation in animal models of cancer and infectious diseases is crucial.

-

Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of a library of halogenated and otherwise substituted phenalenones will help to optimize activity and selectivity.

-

Formulation and delivery: Developing strategies to improve the solubility and targeted delivery of this hydrophobic compound will be essential for clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. merit.url.edu [merit.url.edu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Phenalenone-photodynamic therapy induces apoptosis on human tumor cells mediated by caspase-8 and p38-MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Phenalenone-Triazolium Salt Derivatives for aPDT: Synthesis and Antibacterial Screening [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Lysosome-targeting phenalenones as efficient type I/II photosensitizers for anticancer photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Bromo-5-hydroxyphenylporphyrins for photodynamic therapy: photosensitization efficiency, subcellular localization and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.nu.edu.kz [research.nu.edu.kz]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Bromo-1H-phenalen-1-one: Safety, Handling, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from available scientific literature and safety data for structurally related compounds. A specific Material Safety Data Sheet (MSDS) for 2-Bromo-1H-phenalen-1-one (CAS No. 3352-83-8) was not available at the time of writing. Therefore, this guide should be used for informational purposes only, and a comprehensive risk assessment should be conducted by qualified personnel before handling this compound.

Core Compound Information

This compound is a halogenated derivative of phenalenone, a polycyclic aromatic hydrocarbon. The presence of the bromine atom and the α,β-unsaturated ketone moiety suggests potential for high reactivity and biological activity, making it a compound of interest in medicinal chemistry and materials science.

Quantitative Data

The following table summarizes the available physicochemical data for this compound and its parent compound, 1H-phenalen-1-one, for comparison.

| Property | This compound | 1H-Phenalen-1-one |

| CAS Number | 3352-83-8 | 548-39-0 |

| Molecular Formula | C₁₃H₇BrO | C₁₃H₈O |

| Molecular Weight | 259.10 g/mol | 180.20 g/mol |

| Appearance | Orange amorphous solid[1] | Yellow crystals |

| Melting Point | Data not available | 153-156 °C |

| Boiling Point | Data not available | 273.02 °C (estimate) |

| Solubility | Data not available | Insoluble in water; soluble in organic solvents. |

| ¹H NMR (CDCl₃, δ) | 8.79 (d, J=7.5 Hz, 1H), 8.31 (d, J=8.1 Hz, 1H), 8.29 (s, 1H), 8.14 (d, J=8.1 Hz, 1H), 7.87 (t, J=7.8 Hz, 1H), 7.81 (d, J=6.9 Hz, 1H), 7.68 (dd, J=7.8, 7.5 Hz, 1H)[1] | Data not available in this format |

| ¹³C NMR (CDCl₃, δ) | 178.88, 143.15, 135.65, 132.52, 132.34, 132.20, 131.54, 128.72, 127.95, 127.56, 126.96, 126.74, 125.90[1] | Data not available in this format |

Safety and Handling

نظرًا لعدم توفر بيانات السلامة المحددة لمركب 2-برومو-1H-فينالين-1-اون، يجب التعامل معه بحذر شديد، مع افتراض أنه مركب خطير وسام. تستند إرشادات السلامة التالية إلى بيانات المركبات ذات الصلة هيكليًا، مثل الفينولات المبرومة والكيتونات ألفا-برومو.

Hazard Identification (Inferred)

-

Toxicity: Brominated phenols are known to be toxic, with some exhibiting carcinogenic properties.[2][3] The acute toxicity of bromophenols tends to increase with the number of bromine substitutions.[3] α-Bromoketones are known to be lachrymators and skin irritants.

-

Irritation: Likely to be a skin, eye, and respiratory tract irritant.[4]

-

Environmental Hazards: Brominated phenols can persist in the environment and form toxic byproducts.[5]

Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.

-

Eye Protection: Chemical safety goggles or a face shield must be worn.

-

Lab Coat: A flame-retardant lab coat should be worn at all times.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols, a respirator with an appropriate cartridge should be used.

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust, fumes, gas, mist, or vapor.[6] Avoid contact with skin, eyes, and clothing. Grounding and bonding of containers and receiving equipment is necessary when transferring to prevent static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

Synthesis of 2-(Bromomethyl)-1H-phenalen-1-one[7]

Materials:

-

1H-Phenalen-1-one (PN)

-

Paraformaldehyde

-

Glacial acetic acid

-

85% Phosphoric acid

-

48% Hydrobromic acid (HBr)

-

0.5 M Sodium hydroxide (NaOH)

-

Potassium carbonate (K₂CO₃)

-

Ice

Procedure:

-

In a suitable reaction vessel, combine 1H-phenalen-1-one (9.02 g, 50 mmol), paraformaldehyde (27.5 g), glacial acetic acid (200 mL), and 85% phosphoric acid (125 mL).[7]

-

Warm the mixture to 110 °C with stirring until all solids have dissolved.[7]

-

Carefully add 48% hydrobromic acid (236 mL) to the reaction mixture.[7]

-

Maintain the reaction at 110 °C for 16 hours.[7]

-

After cooling to room temperature, pour the reaction mixture into 500 mL of an ice-water slurry.[7]

-

Neutralize the solution with 0.5 M NaOH and then with solid K₂CO₃.[7]

-

The product can then be isolated and purified using standard laboratory techniques such as extraction and chromatography.

Note: This protocol is for a related compound and may require optimization for the synthesis of this compound. Direct bromination of 1H-phenalen-1-one is another potential synthetic route that could be explored.

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a phenalenone derivative, adaptable for this compound.

References

- 1. Perinaphthenone and derivatives as control agents of phytopathogenic fungi: fungitoxicity and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www2.mst.dk [www2.mst.dk]

- 3. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemical-label.com [chemical-label.com]

- 5. Update of the risk assessment of brominated phenols and their derivatives in food - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

The Pervasive Presence of Phenalenones: A Technical Guide to Their Natural Occurrence

A comprehensive overview for researchers, scientists, and drug development professionals on the natural sources, biosynthesis, and biological activities of phenalenone-based compounds.

Phenalenones are a class of polycyclic aromatic compounds characterized by a 1H-phenalen-1-one core structure. These structurally diverse natural products have been isolated from a wide array of organisms, primarily fungi and plants, and exhibit a remarkable range of biological activities. Their potential as lead compounds in drug discovery has garnered significant interest within the scientific community. This technical guide provides an in-depth exploration of the natural occurrence of phenalenone-based compounds, detailing their sources, biosynthesis, and mechanisms of action, with a focus on quantitative data, experimental protocols, and the visualization of key biological pathways.

Natural Sources and Distribution of Phenalenone-Based Compounds

Phenalenone derivatives are predominantly found in the fungal kingdom, with a significant number of these compounds isolated from terrestrial and marine-derived fungi. Species belonging to the genera Penicillium, Aspergillus, Talaromyces, and Coniothyrium are particularly prolific producers.[1][2][3] Marine environments, including marine-derived fungi and fungal endophytes residing in marine organisms, have emerged as a rich source of novel phenalenones with unique structural features and potent biological activities.[4][5][6][7][8][9][10][11]

In the plant kingdom, a specific class of phenalenones, known as phenylphenalenones, are found in the families Haemodoraceae and Musaceae. These compounds are often involved in the plant's defense mechanisms against pathogens.

The following tables summarize the quantitative data on the natural occurrence of a selection of phenalenone-based compounds, their producing organisms, and the source of isolation.

Table 1: Selected Phenalenone Derivatives from Fungal Sources

| Compound Name | Producing Organism | Source of Isolation | Reference |

| Herqueinone | Penicillium herquei | Soil | [1] |

| Atrovenetin | Penicillium atrovenetum | Not Specified | [1] |

| Sclerodin | Penicillium sp. | Marine-derived | [7] |

| Scleroderolide | Coniothyrium cereale | Marine Alga (Enteromorpha sp.) | [4][5][9] |

| Sclerodione | Coniothyrium cereale | Marine Alga (Enteromorpha sp.) | [4][5][9] |

| Peniciphenalenin A-F | Penicillium sp. ZZ901 | Marine-derived | [8] |

| Paecilomycone A | Paecilomyces gunnii | Not Specified | [3] |

| Aspergillussanone C | Aspergillus sp. | Not Specified | [2] |

Table 2: Selected Phenylphenalenone Derivatives from Plant Sources

| Compound Name | Producing Organism | Family | Reference |

| Anigozanthin | Anigozanthos rufus | Haemodoraceae | |

| Haemocorin | Haemodorum coccineum | Haemodoraceae | |

| Musanolone A | Musa acuminata | Musaceae |

Biosynthesis of Phenalenone-Based Compounds

The biosynthetic pathways leading to phenalenone structures differ between fungi and plants, reflecting their distinct evolutionary origins.

Fungal Phenalenone Biosynthesis

In fungi, phenalenones are synthesized via the polyketide pathway.[1][12] The core structure is typically formed from a heptaketide precursor, which undergoes a series of cyclization and modification reactions. The general biosynthetic pathway can be visualized as follows:

Plant Phenylphenalenone Biosynthesis

In contrast, phenylphenalenones in plants are derived from the shikimate pathway, proceeding through a diarylheptanoid intermediate. This pathway involves the condensation of intermediates from the phenylpropanoid pathway.

Key Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of phenalenone-based compounds, compiled from cited literature.

Protocol 1: Bioassay-Guided Isolation of Antimicrobial Phenalenones from a Marine-Derived Fungus

This protocol is a generalized procedure based on methodologies described for the isolation of antimicrobial phenalenones from marine-derived fungi.[13]

1. Fungal Fermentation and Extraction:

- Inoculate a pure culture of the marine-derived fungus (e.g., Penicillium sp.) into a suitable liquid medium (e.g., Potato Dextrose Broth supplemented with sea salt).

- Incubate the culture for 2-4 weeks at room temperature with shaking.

- Separate the mycelia from the culture broth by filtration.

- Extract the culture broth exhaustively with an organic solvent such as ethyl acetate.

- Concentrate the organic extract under reduced pressure to obtain a crude extract.

2. Bioassay-Guided Fractionation:

- Perform an initial antimicrobial assay (e.g., disk diffusion assay) with the crude extract to confirm activity.

- Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane to ethyl acetate to methanol).

- Collect fractions and test each fraction for antimicrobial activity.

- Pool the active fractions and subject them to further purification steps, such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC), guided by the bioassay results at each stage.

3. Structure Elucidation:

- Determine the structure of the purified active compounds using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

The following diagram illustrates a typical workflow for bioassay-guided fractionation:

Protocol 2: Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Assay

This protocol is based on commercially available IDO1 inhibitor screening kits and methods described in the literature.[14][15][16][17][18]

1. Reagent Preparation:

- Prepare IDO1 Assay Buffer, recombinant human IDO1 enzyme, L-tryptophan (substrate), and the test phenalenone compound solution.

- Prepare a positive control inhibitor (e.g., epacadostat).

2. Assay Procedure:

- In a 96-well plate, add the IDO1 enzyme to the assay buffer.

- Add the test phenalenone compound at various concentrations to the wells. Include wells for a no-inhibitor control and a positive control.

- Pre-incubate the plate at 37°C for 10-15 minutes.

- Initiate the reaction by adding the L-tryptophan substrate to all wells.

- Incubate the plate at 37°C for 30-60 minutes.

- Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

- The product of the IDO1 reaction, N-formylkynurenine, is then converted to kynurenine.

3. Detection and Data Analysis:

- The amount of kynurenine produced is quantified. This can be done colorimetrically by reacting kynurenine with Ehrlich's reagent and measuring the absorbance at a specific wavelength, or fluorometrically using a developer that reacts with N-formylkynurenine to produce a fluorescent product.[15][16]

- Calculate the percentage of IDO1 inhibition for each concentration of the test compound.

- Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Biological Activities and Signaling Pathways

Phenalenone-based compounds exhibit a broad spectrum of biological activities, including antimicrobial, cytotoxic, antioxidant, and enzyme inhibitory effects.[1][12] A particularly interesting area of research is their ability to modulate key cellular signaling pathways involved in inflammation and cancer.

Inhibition of NF-κB and MAPK Signaling Pathways

While direct and detailed mechanistic studies on specific phenalenones are still emerging, evidence suggests that compounds with similar structural motifs, such as curcumin, can inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[19][20] These pathways are crucial regulators of gene expression involved in inflammation, cell proliferation, and apoptosis. Aberrant activation of these pathways is a hallmark of many cancers and inflammatory diseases.

The following diagrams illustrate the general architecture of the NF-κB and MAPK signaling pathways, with potential points of inhibition by bioactive compounds.

Conclusion

Naturally occurring phenalenone-based compounds represent a rich and diverse source of bioactive molecules with significant potential for the development of new therapeutic agents. Their prevalence in fungal and plant kingdoms, coupled with their wide range of biological activities, makes them a compelling area of study for natural product chemists, pharmacologists, and drug development professionals. The detailed understanding of their natural sources, biosynthesis, and mechanisms of action, as outlined in this guide, is crucial for harnessing their full therapeutic potential. Further research into the specific molecular targets and signaling pathways modulated by these compounds will undoubtedly pave the way for the development of novel drugs for a variety of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Activity of Fungal Phenalenone Derivatives as Potential CK2 Inhibitors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial phenalenone derivatives from the marine-derived fungus Coniothyrium cereale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]